Methyl Valerimidate-d9 Hydrochloride
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Overview
Description
Methyl Valerimidate-d9 Hydrochloride is a deuterated compound with the molecular formula C6H5D9ClNO. It is a labeled version of Methyl Valerimidate Hydrochloride, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic properties .
Preparation Methods
The synthesis of Methyl Valerimidate-d9 Hydrochloride involves the reaction of deuterated methyl valerate with ammonia in the presence of a suitable catalyst. The reaction is typically carried out under controlled conditions to ensure the complete incorporation of deuterium atoms. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Methyl Valerimidate-d9 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl Valerimidate-d9 Hydrochloride is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in environmental studies to detect and quantify pollutants in various matrices
Mechanism of Action
The mechanism of action of Methyl Valerimidate-d9 Hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a tracer molecule, allowing researchers to monitor the movement and transformation of compounds within an organism. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, making it easier to track and analyze .
Comparison with Similar Compounds
Methyl Valerimidate-d9 Hydrochloride is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Methyl Valerimidate Hydrochloride: The non-deuterated version of the compound.
Ethyl Valerimidate Hydrochloride: A similar compound with an ethyl group instead of a methyl group.
Propyl Valerimidate Hydrochloride: Another analog with a propyl group.
The deuterium labeling in this compound provides enhanced stability and distinct spectroscopic properties, making it particularly valuable in research applications .
Properties
Molecular Formula |
C6H14ClNO |
---|---|
Molecular Weight |
160.69 g/mol |
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,5-nonadeuteriopentanimidate;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-3-4-5-6(7)8-2;/h7H,3-5H2,1-2H3;1H/i1D3,3D2,4D2,5D2; |
InChI Key |
UAIVSGKSLHIONB-FWPXIMTBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=N)OC.Cl |
Canonical SMILES |
CCCCC(=N)OC.Cl |
Origin of Product |
United States |
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